molecular formula C14H17BrO3 B164937 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 125962-59-6

8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B164937
M. Wt: 313.19 g/mol
InChI Key: QQRKZYWRDVOVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol, also known as Bromoxynil octanoate, is a herbicide that is widely used in agriculture to control broadleaf weeds. It is a member of the dinitroaniline herbicide family and is known for its high efficacy and low toxicity.

Mechanism Of Action

8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate works by inhibiting photosynthesis in plants. It does this by binding to the QB protein in the photosystem II (PSII) complex, which is responsible for the transfer of electrons from water to plastoquinone. This binding prevents the transfer of electrons and ultimately leads to the inhibition of photosynthesis.

Biochemical And Physiological Effects

8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate has been shown to have both biochemical and physiological effects on plants. It has been shown to inhibit the activity of the PSII complex, which leads to a decrease in the production of ATP and NADPH. Additionally, 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate has been shown to cause oxidative stress in plants, leading to the production of reactive oxygen species (ROS) and ultimately cell death.

Advantages And Limitations For Lab Experiments

One advantage of using 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate in lab experiments is its high efficacy. It is a potent herbicide that can be used at low concentrations to achieve effective weed control. However, one limitation of using 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate is its specificity. It only targets broadleaf weeds and is not effective against grasses or other types of weeds.

Future Directions

There are several future directions for research on 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate. One area of research could be the development of new herbicides that are more effective and have a broader spectrum of activity. Additionally, research could be done to study the potential for herbicide resistance in weeds and the development of strategies to prevent it. Finally, research could be done to study the environmental impact of 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate and other herbicides on ecosystems and the potential for long-term effects.

Scientific Research Applications

8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate has been extensively studied for its herbicidal activity and its effects on plant physiology. It has been shown to inhibit photosynthesis and interfere with the electron transport chain in plants. Additionally, 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate has been used in research to study the effects of herbicides on the environment and the potential for herbicide resistance in weeds.

properties

CAS RN

125962-59-6

Product Name

8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Molecular Formula

C14H17BrO3

Molecular Weight

313.19 g/mol

IUPAC Name

8-(4-bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

InChI

InChI=1S/C14H17BrO3/c15-12-3-1-11(2-4-12)13(16)5-7-14(8-6-13)17-9-10-18-14/h1-4,16H,5-10H2

InChI Key

QQRKZYWRDVOVKS-UHFFFAOYSA-N

SMILES

C1CC2(CCC1(C3=CC=C(C=C3)Br)O)OCCO2

Canonical SMILES

C1CC2(CCC1(C3=CC=C(C=C3)Br)O)OCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a flask charged with dry, freshly ground magnesium turnings (187 mg, 7.7 mmol) and I2 (81 mg, 0.32 mmol) in THF (10 mL) was added a solution of 1,4-dibromobenzene (1.81 g, 7.7 mmol) in THF (10 mL) slowly. The resulting mixture was stirred at rt for 30 min. The resultant pale yellow Grignard solution was cooled to −78° C. and to it was added a solution of 1,4-dioxaspiro[4.5]decan-8-one (1 g, 6.4 mmol) in THF (10 mL) slowly dropwise. The reaction was stirred at −78° C. for 20 min before being allowed to stir and warm to rt for 15 hr. The reaction was quenched with a saturated aqueous NH4Cl solution and extracted with methyl tert-butyl ether. The organic phase was washed with a saturated aqueous NaCl solution, dried over MgSO4, filtered and concentrated by rotary evaporation in vacuo to afford 2.2 g of crude orange oil. Purification of the crude material by column chromatography (50 g silica gel, 0-50% EtOAc:Hept, monitor for 225 nm) afforded 0.99 g of the title compound as a white solid.
Quantity
187 mg
Type
reactant
Reaction Step One
Name
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Magnesium (0.60 g, 24.6 mmol) and THF (5 ml) were added to 2-neck flask, and the reaction was initiated with addition of small amount of THF (25 ml) a solution including 1,4-dibromobenzene (5.30 g, 22.4 mmol). Then, the remaining THF solution including 1,4-dibromobenzene was slowly added dropwise with maintaining at 20-25° C. and was stirred for 2 hours. THF solution (8 ml) of 1,4-Dioxaspiro[4.5]decan-8-one (2.60 g, 17.0 mmol) was added slowly dropwise with maintaining 10-15° C., warmed to a room temperature and then stirred for 24 hours at a room temperature. The reacting solution was poured to NH4Cl aqueous solution (50 ml), and extracted by toluene (50 ml×3 time). The organic layer was washed by distilled water (20 ml×2 times) and concentrated under reduced pressure concentrate to obtain 8-(4-bromophenyl)-1,4-dioxaspiro[4.5]decane-8-ol (9.30 g).
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
2.6 g
Type
reactant
Reaction Step Five
Name
Quantity
8 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
25 mL
Type
solvent
Reaction Step Seven

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